2,3,5-Trichloro-6-methylpyridine
Overview
Description
2,3,5-Trichloro-6-methylpyridine is a useful research compound. Its molecular formula is C6H4Cl3N and its molecular weight is 196.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Purification Techniques
Studying of Separate and Purify 2-Chloro-5-Trichloromethylpyridine : This research demonstrates techniques for separating and purifying photochlorinated products of 3-methylpyridine, including 2-Chloro-5-trichloromethylpyridine, an important intermediate in the manufacture of medicines and pesticides. The study employed extraction, distillation, and column chromatography, achieving a product purity exceeding 99% (Su Li, 2005).
Photochemical Applications
Photochemical Dimerization of 2-Aminopyridines and 2-Pyridones : This research explores the ultraviolet irradiation of 2-aminopyridine and its derivatives, leading to the formation of 1,4-dimers. These findings highlight the potential of pyridine derivatives in photochemical applications and the study of unusual chemical and physical properties of dimers (E. Taylor & R. O. Kan, 1963).
Catalytic and Coordination Applications
Catalytic Applications of Terpyridines and Their Transition Metal Complexes : Terpyridines and their metal complexes have broad applications, from materials science to biomedicinal chemistry and organometallic catalysis. This includes reactions in organic and macromolecular chemistry, showcasing the versatility of pyridine derivatives in catalysis (A. Winter, G. Newkome, & U. Schubert, 2011).
Material Science Applications
Synthesis of Imidazo[1,2-a]pyridines : This research covers the synthesis of imidazopyridine, a "drug prejudice" scaffold with extensive applications in medicinal chemistry and material science. The review highlights various synthesis strategies, indicating the role of pyridine derivatives in developing materials with specific structural characteristics (A. K. Bagdi et al., 2015).
Mechanism of Action
Target of Action
2,3,5-Trichloro-6-methylpyridine is a chemical compound that is widely used in the agricultural sector . It serves as a raw material for pesticides and herbicides . Therefore, its primary targets are various insects and weeds that affect crop growth .
Mode of Action
It is known to be used in the suzuki–miyaura coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This suggests that it may interact with its targets by forming bonds that disrupt their normal functioning.
Biochemical Pathways
It is known that pyridine derivatives can be metabolized by microorganisms . The product of the first reaction is converted to 2,3,6-trihydroxypyridine by 2-pyridone-5,6-dihydro-cis-5,6-diol dehydrogenase (HpoE). The 2,3,6-trihydroxypyridine ring is opened by a hydrolase (HpoH) to form 2-ketoglutaramate which is subsequently transformed to α-ketoglutarate by 2-ketoglutaramate amidase (HpoI) .
Pharmacokinetics
It is known that the compound is a low-volatility liquid at room temperature and has a low vapor pressure . It is insoluble in water but can dissolve in various organic solvents such as alcohols, ethers, and esters . These properties may influence its bioavailability and distribution in the environment.
Result of Action
Given its use as a raw material for pesticides and herbicides , it can be inferred that it likely disrupts the normal functioning of insects and weeds, leading to their elimination.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Its low solubility in water and low volatility suggest that it may persist in the environment for some time . Furthermore, its effectiveness may be influenced by factors such as temperature, pH, and the presence of other chemicals in the environment.
Properties
IUPAC Name |
2,3,5-trichloro-6-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3N/c1-3-4(7)2-5(8)6(9)10-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHCKQCUYPAKOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452127 | |
Record name | 2,3,5-Trichloro-6-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22109-56-4 | |
Record name | 2,3,5-Trichloro-6-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22109-56-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,5-Trichloro-6-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.